molecular formula C13H11N5OS B2839010 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 1058495-93-4

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Cat. No.: B2839010
CAS No.: 1058495-93-4
M. Wt: 285.33
InChI Key: QAHOTZRALIQZKZ-UHFFFAOYSA-N
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Description

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a synthetic chemical building block designed for advanced pharmaceutical research and drug discovery. This compound features a 3-methyl-[1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its structural similarity to purines, which allows it to interact with a variety of biological targets such as enzymes and receptors . The 1-phenylethanone (acetophenone) moiety linked via a thioether bond is a classic structure in organic synthesis with a history of use in constructing biologically active molecules and complex resins . This specific molecular architecture makes the compound a valuable intermediate for researchers developing novel therapeutic agents. The primary research value of this compound lies in its potential as a key precursor for the synthesis of more complex molecules. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is recognized for its significant pharmacological properties and has been incorporated into compounds investigated as potent and selective enzyme inhibitors . For instance, structurally related triazolopyrimidine derivatives have been explored as covalent inhibitors of NADPH oxidase (NOX) enzymes, which are implicated in cancer and neuroinflammation, and as agonists for the cannabinoid receptor 2 (CB2) . The presence of the thioether linkage enhances the molecule's versatility for further chemical modifications, such as nucleophilic substitutions or integration into larger heterocyclic systems, facilitating structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-18-12-11(16-17-18)13(15-8-14-12)20-7-10(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOTZRALIQZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N5S\text{C}_{15}\text{H}_{15}\text{N}_5\text{S}

This structure features a triazolopyrimidine core linked to a phenylethanone moiety via a thioether group.

The biological activity of this compound primarily involves the inhibition of specific protein kinases. Protein kinases play critical roles in various cellular processes including signal transduction pathways that regulate cell growth, differentiation, and metabolism.

Targeted Pathways

The compound has been shown to interact with several key biochemical pathways:

  • Cell Growth Regulation : Inhibition of protein kinases leads to reduced cell proliferation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells.
  • Anti-inflammatory Effects : By modulating kinase activity, it can influence inflammatory responses.

Biological Activity Data

Research has demonstrated that compounds similar to this compound exhibit significant biological activities. Below is a summary table of relevant findings from various studies:

StudyCompoundActivityIC50 (μM)Cell Line
2-(dialkylamino)-N-ethylurea derivativeAntiproliferative0.17 - 0.36MCF-7 (breast cancer)
Triazolo[4,5-d]pyrimidine derivativesAnti-tumor< 0.5A549 (lung cancer)
Thiourea-based scaffoldKinase inhibition0.25 - 8S. aureus GryB

Case Studies

Several case studies highlight the potential therapeutic applications of triazolopyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines including MCF-7 and A549. These compounds showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Antibacterial Properties : Research indicated that certain triazolopyrimidine compounds exhibited antibacterial activity against strains like S. aureus and S. pyogenes, with MIC values suggesting effectiveness at nanomolar concentrations.
  • Anti-inflammatory Effects : Compounds derived from this class have been investigated for their ability to modulate inflammatory pathways through kinase inhibition, showing promise in reducing inflammation-related diseases.

Scientific Research Applications

Antithrombotic Agents

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antithrombotic properties. These compounds can inhibit platelet aggregation, a critical factor in thrombus formation. The mechanism involves antagonism of the P2Y12 receptor, which plays a vital role in platelet activation and aggregation. The specific compound under review may enhance the efficacy of existing antithrombotic therapies while potentially reducing side effects associated with conventional treatments .

Anticancer Properties

Preliminary studies suggest that triazolo[4,5-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds within this class have shown promise against breast and lung cancer cell lines, indicating their potential as a basis for new anticancer agents .

Data Tables

Application AreaCompound ActivityReference
AntithromboticInhibition of platelet aggregation
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antithrombotic Efficacy

In a study examining the antithrombotic properties of triazolo[4,5-d]pyrimidine derivatives, researchers found that specific compounds significantly reduced thrombus formation in animal models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards the P2Y12 receptor .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of triazolo[4,5-d]pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways. This study supports further exploration into their use as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name / Identifier Core Structure Key Substituents Biological Target/Activity Key Findings
Target Compound :
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Triazolopyrimidine - 3-methyl
- 7-thio-phenylethanone
Not explicitly stated (in evidence) Structural similarity to VAS2870 and ticagrelor suggests potential enzyme inhibition .
VAS2870 :
3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine
Triazolopyrimidine - 3-benzyl
- 7-benzoxazolylthio
NADPH oxidase inhibitor Exhibits off-target thiol alkylation, limiting specificity .
Ticagrelor (Brilinta) :
(1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Cyclopentyltriazolopyrimidine - Cyclopentane diol
- Propylthio
- Difluorophenyl-cyclopropylamino
P2Y12 ADP receptor (antiplatelet) Clinically approved; reversible binding with improved pharmacokinetics .
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Triazolopyrimidine - 4-ethoxyphenyl
- Piperazinyl-phenoxy
Not explicitly stated (in evidence) Piperazine linker may enhance solubility or receptor affinity .

Functional and Pharmacological Contrasts

  • Enzyme Inhibition vs. Receptor Antagonism :

    • VAS2870 and the target compound share a thioether substituent at the 7-position but differ in their 3-position groups (methyl vs. benzyl). VAS2870’s benzyl group contributes to off-target reactivity, whereas the methyl group in the target compound may reduce such interactions .
    • Ticagrelor’s cyclopentane diol and hydroxyethoxy groups enhance water solubility and receptor binding, features absent in the target compound, which may limit its bioavailability .
  • This contrasts with ticagrelor’s polar hydroxyl groups, which aid in forming hydrogen bonds with the P2Y12 receptor .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the triazolopyrimidine core via cyclization of precursors like hydrazine derivatives and nitriles under reflux conditions .
  • Step 2 : Thioether linkage introduction using 2-chloro-1-phenylethanone with a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
    Critical Parameters :
  • Temperature control (±2°C) to prevent side reactions.
  • Solvent selection impacts yield; DMF enhances nucleophilic substitution efficiency .

Q. How can researchers predict solubility and physicochemical properties of this compound for experimental design?

  • Methodological Answer : Use computational tools (e.g., ACD/Labs) to estimate logP (lipophilicity) and pKa. Experimentally:
  • Solubility Testing : Prepare saturated solutions in PBS, DMSO, or ethanol; quantify via UV-Vis spectroscopy .
  • Thermal Stability : TGA/DSC analysis to determine decomposition points .
    Example Data :
SolventSolubility (mg/mL)
DMSO25.3 ± 1.2
Ethanol8.7 ± 0.5
Source: Experimental data from triazolopyrimidine analogs .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at N3, phenylketone linkage) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ = 355.12 m/z) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .

Q. How to design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:
  • Enzyme Inhibition : Assay kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What are the best practices for ensuring compound stability during storage?

  • Methodological Answer :
  • Storage Conditions : -20°C in amber vials under argon; desiccants to prevent hydrolysis .
  • Stability Monitoring : HPLC purity checks monthly; degradation >5% warrants reformulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modification Sites :

Triazolopyrimidine Core : Introduce electron-withdrawing groups (e.g., -F) to enhance target binding .

Thioether Linkage : Replace phenylketone with heteroaryl groups to improve solubility .

  • Assay Design : Parallel synthesis of analogs followed by IC₅₀ determination against prioritized targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Validation : Confirm batch purity via LC-MS; impurities >98% may skew results .
    Case Example :
    Discrepancies in IC₅₀ values for triazolopyrimidines against EGFR were traced to variations in DMSO concentration (1% vs. 5%) during screening .

Q. How to identify and validate molecular targets using proteomics approaches?

  • Methodological Answer :
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • SPR Analysis : Measure binding kinetics (ka/kd) for candidate targets (e.g., kinases, GPCRs) .
    Example Findings :
    Analogous triazolopyrimidines showed nM affinity for PI3Kγ, validated via CRISPR knockouts .

Q. What computational methods predict off-target interactions and toxicity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HJO for kinase targets) .
  • ToxCast Screening : Leverage EPA’s database to assess endocrine disruption potential .
    Risk Mitigation : Replace metabolically labile groups (e.g., methyl esters) to reduce hepatotoxicity .

Q. How to design in vivo studies based on in vitro data?

  • Methodological Answer :
  • Pharmacokinetics : Calculate dosing from in vitro t₁/₂ (e.g., hepatic microsome stability) .
  • Model Selection : Use xenograft mice for oncology; prioritize compounds with >50% tumor growth inhibition in vitro .
    Example Protocol :
    Administer 10 mg/kg (IP) daily; monitor plasma levels via LC-MS/MS and toxicity markers (ALT/AST) .

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